Meclonazepam - 58662-84-3

Meclonazepam

Catalog Number: EVT-274534
CAS Number: 58662-84-3
Molecular Formula: C16H12ClN3O3
Molecular Weight: 329.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Meclonazepam, a 1,4-benzodiazepine derivative, holds significant interest in scientific research primarily due to its anthelmintic properties. [, , , , ] It is classified as a nitro-containing benzodiazepine, exhibiting structural similarities to other compounds in this class such as Clonazepam, Flunitrazepam, and Nitrazepam. [] While initially investigated as a potential treatment for parasitic worms, particularly Schistosoma mansoni, its development for clinical use was hindered by dose-limiting sedative side effects in humans. [, , , ]

Clonazepam

Compound Description: Clonazepam is a 1,4-benzodiazepine classified as a long-acting benzodiazepine drug. It is a potent anticonvulsant used to treat epilepsy, panic disorder, and anxiety. [, , , , , ]

Relevance: Clonazepam is structurally similar to meclonazepam, differing only in the absence of a methyl group at the 3-position of the benzodiazepine ring. Both compounds share a nitro group at the 7-position, which is a key structural feature of nitro-containing benzodiazepines. Studies frequently reference their shared metabolic pathways, specifically involving amino and acetamido metabolites. [, , , ]

Flunitrazepam

Compound Description: Flunitrazepam is a potent long-acting benzodiazepine drug known for its hypnotic, sedative, anxiolytic, amnesic, and muscle relaxant properties. Its use has been associated with drug-facilitated sexual assault due to its amnesic effects. [, , ]

Relevance: Similar to clonazepam, flunitrazepam belongs to the nitro-containing benzodiazepine class and shares metabolic similarities with meclonazepam. All three compounds are metabolized via nitro-reduction and subsequent acetylation. This shared metabolic pathway further emphasizes the significance of the nitro group at the 7-position for this class of benzodiazepines. [, ]

Nitrazepam

Compound Description: Nitrazepam is a benzodiazepine derivative with hypnotic properties. It acts as a hypnotic, sedative, anxiolytic, anticonvulsant, and skeletal muscle relaxant. [, ]

Relevance: Nitrazepam is another member of the nitro-containing benzodiazepine family that shares a similar metabolic profile with meclonazepam, clonazepam, and flunitrazepam. This further solidifies the understanding that benzodiazepines containing a nitro group at the 7-position undergo similar metabolic transformations. [, ]

Amino-Meclonazepam

Compound Description: Amino-meclonazepam is a key metabolite of meclonazepam. It is formed through the reduction of the nitro group present in meclonazepam. This metabolite is relevant for its presence in urine, making it a potential biomarker for meclonazepam intake. [, ]

Relevance: As a direct metabolite of meclonazepam, amino-meclonazepam provides valuable insights into the drug's metabolism. Its detection in urine reinforces the understanding of the metabolic pathways of nitro-containing benzodiazepines. [, , ]

Acetamido-Meclonazepam

Compound Description: Acetamido-meclonazepam is another significant metabolite of meclonazepam, generated from the acetylation of amino-meclonazepam. Like amino-meclonazepam, its presence in urine is significant for drug detection and metabolic studies. [, ]

Relevance: Being a secondary metabolite of meclonazepam, acetamido-meclonazepam provides further evidence for the sequential metabolic transformations, nitro-reduction followed by acetylation, that meclonazepam undergoes. The presence of both amino-meclonazepam and acetamido-meclonazepam in urine highlights their importance as potential biomarkers for meclonazepam consumption. [, , ]

Xhe-II-048

Compound Description: Xhe-II-048 is an imidazobenzodiazepine compound identified as a potential anti-schistosomal agent. Studies demonstrated its ability to immobilize schistosomes in vitro and disrupt the parasite's tegument, leading to vacuole formation. Importantly, Xhe-II-048 has a significantly lower binding affinity for human central benzodiazepine receptors compared to meclonazepam. [, ]

Relevance: While not structurally related to meclonazepam, Xhe-II-048 is highly relevant as it represents a potential alternative within the benzodiazepine class with similar anti-schistosomal activity but a reduced risk of sedation. This compound highlights the possibility of developing safer and more targeted therapies for parasitic infections based on the structural scaffold of benzodiazepines. [, ]

Praziquantel (PZQ)

Compound Description: Praziquantel (PZQ) is the current standard treatment for schistosomiasis. It works by affecting the permeability of the parasite's cell membrane, leading to paralysis and death. [, , ]

Diazepam

Compound Description: Diazepam is a long-acting benzodiazepine drug used to treat anxiety, alcohol withdrawal, muscle spasms, and seizures. It acts as an anxiolytic, anticonvulsant, sedative, hypnotic, and skeletal muscle relaxant. [, ]

Relevance: Diazepam is a classic benzodiazepine used as a reference compound in several studies involving meclonazepam. Its well-characterized pharmacological profile aids in understanding the potential effects and risks associated with designer benzodiazepines like meclonazepam. [, , ]

Other Designer Benzodiazepines

  • Etizolam: A thienodiazepine with potent anxiolytic and sedative properties. [, , , , , , , ]
  • Flubromazolam: A potent triazolobenzodiazepine associated with significant amnesic effects. [, , , , , , , ]
  • Diclazepam: A benzodiazepine derivative with long-lasting sedative and hypnotic effects. [, , , , , , ]
  • Pyrazolam: A benzodiazepine derivative known for its anxiolytic and hypnotic properties. [, , , , , , ]
  • Flubromazepam: A triazolobenzodiazepine with sedative-hypnotic effects. [, , , , , , ]
  • Clonazolam: A potent triazolobenzodiazepine with a high risk of dependence and withdrawal. [, , , , , , ]
  • Deschloroetizolam: A thienodiazepine similar in structure and effects to etizolam. [, , , , , , ]
  • Nifoxipam: A benzodiazepine derivative with hypnotic and sedative effects. [, , , , , , , ]
  • 3-Hydroxyphenazepam: A metabolite of phenazepam, another designer benzodiazepine. [, , , , , ]
  • Phenazepam: A potent benzodiazepine with long-lasting anxiolytic and hypnotic effects. [, , , , ]

Relevance: While not individually detailed, these designer benzodiazepines are relevant to meclonazepam research due to their shared mechanisms of action, similar pharmacological profiles, and increasing prevalence as new psychoactive substances. They highlight the ongoing need for analytical methods to detect and quantify these compounds in biological samples, as well as for research into their pharmacological effects and potential risks to human health. [, , , , , , ]

Classification

Meclonazepam belongs to the class of compounds known as benzodiazepines, which are characterized by their core structure of a fused benzene and diazepine ring. It is specifically classified as a 1,4-benzodiazepine due to the arrangement of its nitrogen atoms within the ring system. The compound has been noted for its potential applications in treating schistosomiasis, although its clinical use has been limited .

Synthesis Analysis

The synthesis of meclonazepam involves several key steps that modify the structure of clonazepam. The primary synthetic route includes:

  1. Starting Material: Clonazepam is used as the starting material.
  2. Methylation: A methyl group is introduced at the 3-position of the clonazepam molecule. This can be achieved through various methylation techniques, such as using methyl iodide or dimethyl sulfate in the presence of a base.
  3. Purification: The resulting product is purified using techniques like recrystallization or chromatography to isolate meclonazepam from any unreacted starting materials or byproducts.

Technical parameters for this synthesis typically include reaction temperatures around 0-50 °C, depending on the specific methylation method used, and reaction times ranging from several hours to overnight .

Molecular Structure Analysis

Meclonazepam has a molecular formula of C16H12ClN3O3C_{16}H_{12}ClN_{3}O_{3} and a molar mass of approximately 329.74 g/mol. The molecular structure features:

  • Benzodiazepine Core: The compound maintains the typical fused ring structure characteristic of benzodiazepines.
  • Chlorine Atom: Present at the 7-position, contributing to its pharmacological activity.
  • Methyl Group: Located at the 3-position, this modification differentiates it from clonazepam and influences its biological properties.

The three-dimensional conformation of meclonazepam can be analyzed using computational methods such as molecular modeling to predict its interactions with biological targets .

Chemical Reactions Analysis

Meclonazepam participates in various chemical reactions typical for benzodiazepines:

  1. Metabolism: In vivo studies indicate that meclonazepam is metabolized primarily in the liver through cytochrome P450 enzymes, leading to metabolites such as amino-meclonazepam and acetamido-meclonazepam. These metabolites are produced via hydroxylation and N-acetylation reactions .
  2. Degradation: Under acidic or basic conditions, meclonazepam can undergo hydrolysis, leading to the breakdown of its amide bond and loss of pharmacological activity.

The fragmentation pattern observed in mass spectrometry studies shows characteristic losses that help identify these metabolites during analytical assessments .

Mechanism of Action

Meclonazepam exerts its pharmacological effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system:

  • GABA-A Receptor Interaction: Meclonazepam enhances GABAergic transmission by binding to specific sites on GABA-A receptors, increasing chloride ion influx and resulting in neuronal hyperpolarization.
  • Sedative Effects: This mechanism underlies its sedative and anxiolytic properties, similar to other benzodiazepines.

Research has indicated that while meclonazepam retains these properties, it may also exhibit less sedative potential compared to some analogs due to structural modifications that alter receptor binding affinity .

Physical and Chemical Properties Analysis

Meclonazepam possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Melting Point: The melting point ranges around 200-205 °C, indicating stability under standard conditions.

These properties influence its formulation for potential therapeutic applications and affect how it interacts with biological systems .

Applications

Meclonazepam has been explored for various scientific applications:

  1. Antiparasitic Research: Investigated for its efficacy against schistosomiasis, with studies showing it can induce paralysis in Schistosoma mansoni at effective concentrations .
  2. Drug Development: Its structure serves as a template for synthesizing new derivatives aimed at reducing sedative effects while retaining therapeutic activity against parasites.
  3. Analytical Chemistry: Utilized in studies assessing drug metabolism and pharmacokinetics due to its identifiable metabolites.

Despite its potential benefits, clinical use remains limited due to safety concerns and legal restrictions surrounding benzodiazepines .

Historical Development and Emergence as a Designer Drug

Discovery and Initial Anthelmintic Patent (1977)

Meclonazepam ((3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one) was first synthesized and patented by Hoffmann-La Roche in 1977 (US Patent 4031078) as part of a broader effort to develop novel benzodiazepine derivatives [1]. Its molecular structure positions it as the (S)-enantiomer of 3-methylclonazepam, sharing core features with clinically used benzodiazepines but distinguished by a methyl group at the C3 position of the diazepine ring [1] [5]. Initial pharmacological screening revealed dual properties: sedative/anxiolytic effects mediated through GABAA receptor modulation in the central nervous system, and unexpected anti-parasitic activity against Schistosoma mansoni and Schistosoma haematobium—blood flukes responsible for schistosomiasis in humans [1] [6].

This anthelmintic action was mechanistically distinct from its neurological effects. While sedation resulted from GABAA receptor positive allosteric modulation, the anti-parasitic effect stemmed from a rapid calcium influx into the worms, causing paralysis and tegument damage. Recent research (2023) identified this as agonism at a schistosome-specific transient receptor potential melastatin channel (TRPMMCLZ), a molecular target absent in mammalian systems [3] [6]. Early animal studies and a small human clinical trial confirmed meclonazepam’s efficacy against juvenile and adult schistosome stages, outperforming praziquantel (the current standard drug) against immature worms [1] [6].

Transition from Therapeutic Candidate to Illicit Use

Despite promising anti-parasitic results, meclonazepam was never commercialized as a human therapeutic. Dose-limiting sedative side effects—including pronounced drowsiness, dizziness, ataxia, and reduced mental alertness observed at clinically effective anthelmintic doses (≥0.3 mg/kg)—rendered its therapeutic index unacceptably narrow [1] [6] [7]. Attempts to mitigate sedation using the GABAA antagonist flumazenil were pharmacologically impractical due to meclonazepam’s significantly longer half-life (up to 40 hours) compared to flumazenil (<1 hour) [6]. Consequently, Roche abandoned clinical development by the early 1980s.

Meclonazepam’s pharmacological profile, however, made it susceptible to misuse. Its structural similarity to controlled benzodiazepines like clonazepam, coupled with its high potency (reportedly three times more potent than diazepam in rodent models), positioned it as a candidate for recreational use [5] [7]. By the late 2000s and early 2010s, meclonazepam emerged on illicit online markets as a designer benzodiazepine (DBZD). It was sourced from clandestine laboratories, often in China and India, and distributed as a "research chemical" or incorporated into counterfeit pharmaceuticals (e.g., fake "Xanax" tablets) [4] [9] [10]. Forensic toxicology studies first identified meclonazepam and its metabolites (aminomeclonazepam and acetamido-meclonazepam) in urine samples from cases of driving under the influence (DUI) and violent crimes around 2012-2016, confirming its transition to illicit human consumption [4] [7].

Prevalence in New Psychoactive Substance (NPS) Markets

Meclonazepam occupies a niche but persistent presence within the global NPS landscape. Its detection frequency is lower than prominent DBZDs like etizolam or flubromazolam, but analytical data reveals consistent patterns:

Table 1: Global Prevalence Patterns of Meclonazepam in NPS Markets

Region/ContextTime PeriodDetection FrequencyPrimary Sources
EU Drug Markets2015-2020Identified in ~11% of DBZD seizuresOnline vendors, counterfeit tablets
Postmortem Toxicology2019-2020Detected in 48% of DBZD-related deaths*UNODC EWA data [4] [9]
DUID Cases2019-2020Detected in 83% of DBZD-impaired driving*UNODC EWA data [4] [10]
North America2018-2019Significant increase in seizures (NFLIS)Online purchases, darknet markets

* Among cases where any DBZD was detected.

Several factors drive its prevalence:

  • Legal Evasion: Prior to scheduling in many jurisdictions, meclonazepam was legally produced and sold as a "non-medical" compound [9] [10].
  • Opioid Synergism: Like other DBZDs, it is frequently used alongside opioids (e.g., fentanyl analogs) to enhance euphoria or self-manage withdrawal, contributing to its detection in polydrug fatalities [4] [9].
  • Supply Chain Dynamics: Its synthesis is relatively straightforward for clandestine labs with benzodiazepine expertise, ensuring continued availability despite regulatory actions [5] [10].

Regulatory responses have targeted its illicit status. Key scheduling actions include:

  • United Kingdom: Classified as a Class C drug under the Misuse of Drugs Act 1971 (May 2017 amendment) [1] [10].
  • Canada: Listed under Schedule IV of the Controlled Drugs and Substances Act [10].
  • International: Reviewed by the WHO for potential inclusion under the UN 1971 Convention [10].

Analytical detection remains challenging due to extensive metabolism. Major urinary metabolites (amino-meclonazepam and acetamido-meclonazepam) serve as key biomarkers, requiring LC-MS/MS or HRMS for reliable identification in forensic and clinical settings [7].

Properties

CAS Number

58662-84-3

Product Name

Meclonazepam

IUPAC Name

(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

InChI

InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1

InChI Key

LMUVYJCAFWGNSY-VIFPVBQESA-N

SMILES

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Solubility

Soluble in DMSO

Synonyms

3-methylclonazepam
meclonazepam
meclonazepam, (R)-isomer
meclonazepam, (S)-isomer
Ro 11-3128
Ro 11-3624
Ro-11-3624
Ro11-3128

Canonical SMILES

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Isomeric SMILES

C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.